molecular formula C11H13ClO2 B14697415 Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- CAS No. 28195-32-6

Benzoic acid, 4-chloro-2,3,5,6-tetramethyl-

Cat. No.: B14697415
CAS No.: 28195-32-6
M. Wt: 212.67 g/mol
InChI Key: FJYPQVSCVBLELR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- typically involves the chlorination of 2,3,5,6-tetramethylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .

Industrial Production Methods

Industrial production of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Benzoic acid, 4,4’,4’'-borylidynetris [2,3,5,6-tetramethyl-]
  • Benzoic acid, 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2-dimethylpropyl)-

Uniqueness

Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

28195-32-6

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetramethylbenzoic acid

InChI

InChI=1S/C11H13ClO2/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h1-4H3,(H,13,14)

InChI Key

FJYPQVSCVBLELR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C)Cl)C

Origin of Product

United States

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